molecular formula C23H19N7O B10971283 N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10971283
M. Wt: 409.4 g/mol
InChI Key: KSQXVGHDVAAARW-UHFFFAOYSA-N
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Description

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a naphthylmethyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Naphthylmethyl Group: This step involves the alkylation of the pyrazole ring with naphthylmethyl halides in the presence of a base.

    Formation of the Tetrazole Ring: This is usually done by cyclization of azide derivatives with nitriles under thermal or catalytic conditions.

    Coupling of the Pyrazole and Tetrazole Units: The final step involves the coupling of the pyrazole and tetrazole units through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TRIAZOL-2-YL)ACETAMIDE
  • **N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to the presence of both pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to similar compounds with only one type of ring.

Properties

Molecular Formula

C23H19N7O

Molecular Weight

409.4 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C23H19N7O/c31-22(16-30-27-23(26-28-30)18-8-2-1-3-9-18)25-20-13-24-29(15-20)14-19-11-6-10-17-7-4-5-12-21(17)19/h1-13,15H,14,16H2,(H,25,31)

InChI Key

KSQXVGHDVAAARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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